molecular formula C15H24N2 B1438197 1-benzyl-N-propylpiperidin-3-amine CAS No. 1094325-69-5

1-benzyl-N-propylpiperidin-3-amine

Cat. No.: B1438197
CAS No.: 1094325-69-5
M. Wt: 232.36 g/mol
InChI Key: IQTNFERCZAPJFD-UHFFFAOYSA-N
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Description

1-Benzyl-N-propylpiperidin-3-amine is a compound belonging to the piperidine class of chemicals. It is known for its psychoactive properties and has been studied for potential therapeutic effects in various medical conditions. The compound features a piperidine ring substituted with a benzyl group and a propylamine group, making it a unique structure within its class.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-N-propylpiperidin-3-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, often using benzyl halides.

    Addition of the Propylamine Group: The propylamine group is added through reductive amination reactions, where a propylamine precursor reacts with the piperidine ring.

Industrial Production Methods: Industrial production methods for this compound involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, controlling reaction conditions such as temperature and pressure, and employing purification techniques like crystallization and chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-N-propylpiperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes derived from the compound back to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring or the benzyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl halides, alkyl halides, and other nucleophiles.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted piperidines and benzyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds structurally related to 1-benzyl-N-propylpiperidin-3-amine exhibit significant anticancer properties. For instance, derivatives with piperidine rings have shown enhanced cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism often involves inducing apoptosis and disrupting cellular proliferation pathways, making these compounds promising candidates for further development in cancer therapy .

Alzheimer's Disease Treatment

Piperidine derivatives, including this compound, have been investigated for their role as acetylcholinesterase (AChE) inhibitors, which are crucial in treating Alzheimer’s disease. These compounds can enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine, thus improving cognitive function in affected patients. Studies have demonstrated that modifications in the piperidine structure can lead to improved selectivity and potency against AChE and butyrylcholinesterase (BuChE), contributing to their therapeutic efficacy .

Antiviral Activity

The compound has also shown potential as an antiviral agent. Research indicates that certain piperidine derivatives can inhibit the SARS-CoV-2 main protease more effectively than established antiviral drugs like Remdesivir. This suggests a promising avenue for developing new antiviral therapies based on the structural framework of this compound .

Cancer Research

A notable study demonstrated that a derivative of this compound exhibited significant antitumor activity through monoacylglycerol lipase (MAGL) inhibition, which is linked to cancer progression and pain management. The compound's ability to penetrate the blood-brain barrier further highlights its potential in treating brain metastases .

Alzheimer's Disease

In a comparative study of various piperidine derivatives, this compound was found to be effective in inhibiting both AChE and BuChE enzymes while also displaying antioxidant properties. The dual action on cholinesterase enzymes positions this compound as a multi-targeted approach for Alzheimer’s treatment .

Data Table: Summary of Applications

Application AreaActivity TypeKey Findings
Cancer TherapyAnticancerInduces apoptosis; effective against FaDu cells
Alzheimer's DiseaseAChE InhibitionImproves cognitive function; dual inhibition
Antiviral ResearchSARS-CoV-2 InhibitionBetter binding affinity than Remdesivir

Mechanism of Action

The mechanism of action of 1-benzyl-N-propylpiperidin-3-amine involves its interaction with specific molecular targets in the brain. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation can lead to changes in mood, perception, and cognition, which underlie its psychoactive effects.

Comparison with Similar Compounds

    1-Benzylpiperidin-3-amine: Lacks the propylamine group, leading to different pharmacological properties.

    N-Propylpiperidin-3-amine: Lacks the benzyl group, resulting in altered chemical reactivity and biological activity.

    1-Benzyl-N-methylpiperidin-3-amine: Substitutes the propylamine group with a methylamine group, affecting its psychoactive effects.

Uniqueness: 1-Benzyl-N-propylpiperidin-3-amine is unique due to the presence of both the benzyl and propylamine groups, which contribute to its distinct chemical and pharmacological properties. This combination allows for specific interactions with molecular targets that are not observed with other similar compounds .

Biological Activity

1-Benzyl-N-propylpiperidin-3-amine is a compound belonging to the piperidine class, notable for its psychoactive properties and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring with a benzyl group and a propylamine group. This unique structure contributes to its distinct biological activity compared to other piperidine derivatives.

Property Value
Molecular Formula C15_{15}H22_{22}N
Molecular Weight 234.35 g/mol
CAS Number 1094325-69-5

The primary mechanism of action involves the modulation of neurotransmitter systems in the brain, particularly dopamine and serotonin pathways. This modulation can lead to significant changes in mood, perception, and cognition, which are characteristic of psychoactive substances. The compound acts as an antagonist at histamine H3 receptors, which play a crucial role in neurotransmitter release regulation .

Psychoactive Properties

This compound has been shown to exhibit psychoactive effects that can influence behavior and cognitive functions. Studies indicate that it may enhance neurotransmitter release, thereby affecting mood and appetite regulation.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound show high potency toward histamine H3 receptors. For instance, certain benzyl derivatives have exhibited significant binding affinities, indicating their potential as therapeutic agents in treating neurological disorders characterized by neurotransmitter imbalances .

In Vivo Studies

In vivo evaluations have shown that administration of related compounds can lead to alterations in feeding behavior in animal models. For example, studies involving H3 receptor antagonists revealed a reduction in food intake among treated rats, suggesting the compound's influence on appetite regulation through central nervous system interactions .

Case Study: Neurotransmitter Modulation

A study investigated the effects of this compound on neurotransmitter levels in the rat brain. The results indicated that the compound effectively increased levels of histamine and noradrenaline, similar to established H3 receptor antagonists like Ciproxifan. This suggests its potential utility in addressing conditions like narcolepsy or other disorders linked to histamine dysregulation .

Comparative Analysis with Similar Compounds

Comparative studies highlight the uniqueness of this compound relative to other piperidine derivatives:

Compound Key Differences Biological Activity
1-Benzylpiperidin-3-amineLacks propyl groupDifferent pharmacological profile
N-Propylpiperidin-3-amineLacks benzyl groupAltered chemical reactivity
1-Benzyl-N-methylpiperidin-3-amineSubstitutes propyl with methyl groupAffects psychoactive effects

Properties

IUPAC Name

1-benzyl-N-propylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-2-10-16-15-9-6-11-17(13-15)12-14-7-4-3-5-8-14/h3-5,7-8,15-16H,2,6,9-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTNFERCZAPJFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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